Ethylcyclopropane

Description

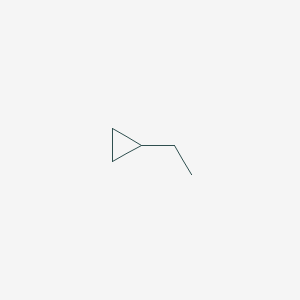

Structure

3D Structure

Properties

IUPAC Name |

ethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTXAJDDGPYIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061593 | |

| Record name | Cyclopropane, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS] | |

| Record name | Ethylcyclopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-96-4 | |

| Record name | Ethylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W8NXQ34J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of ethylcyclopropane

An In-depth Technical Guide on the Physical Properties of Ethylcyclopropane

Introduction

This compound (CAS No: 1191-96-4) is a cyclic hydrocarbon with the molecular formula C5H10.[1] As a saturated aliphatic compound, it consists of a three-carbon cyclopropane (B1198618) ring with an attached ethyl group.[1] This structure, particularly the strained three-membered ring, imparts unique reactivity, making it a valuable building block in organic synthesis for pharmaceuticals and agrochemicals.[1][2] this compound is a colorless, flammable liquid at room temperature with a characteristic odor.[1] A comprehensive understanding of its physical properties is essential for its application in research, drug development, and various chemical processes. This guide provides a detailed overview of these properties, along with the experimental methodologies used for their determination.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure and the resulting intermolecular forces. As a nonpolar molecule, its properties are primarily governed by weak van der Waals forces (London dispersion forces).[3]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions, such as temperature and pressure, and measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C5H10 | [1][4][5] |

| Molecular Weight | 70.13 g/mol | [4][6] |

| Boiling Point | 35.9 °C | [4][7] |

| 36 °C | [6] | |

| 36.2 °C at 760 mmHg | [2][] | |

| 36.5-37 °C at 753 Torr | [5] | |

| 91-92 °C | [5] | |

| Melting Point | -149.2 °C | [2][5] |

| -149 °C | [6] | |

| -80 °C | [5] | |

| Density | 0.677 g/mL | [6] |

| 0.75 g/mL | [5] | |

| 0.772 g/cm³ (at 20°C, 760 Torr) | [5][] | |

| Refractive Index | 1.379 | [6] |

| 1.37973 (at 18°C, 589.3 nm) | [5] | |

| 1.423 | [2] | |

| Vapor Pressure | 508 mmHg at 25°C | [2] |

| Solubility | Insoluble or very slightly soluble in water (0.24 g/L at 25°C).[1][9][10] | Soluble in organic solvents.[1][5] |

| Flash Point | -51.1 ± 10.6 °C | [5] |

Factors Influencing Physical Properties

The physical properties of alkanes and cycloalkanes like this compound are influenced by several key factors related to their molecular structure.

References

- 1. CAS 1191-96-4: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Conformational Landscape of Ethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of ethylcyclopropane, a fundamental saturated carbocycle. Understanding the conformational preferences and rotational dynamics of such building blocks is paramount in medicinal chemistry and drug design, as molecular geometry profoundly influences intermolecular interactions and biological activity. This document summarizes key experimental and computational findings, details the methodologies employed in these studies, and presents the conformational relationships through clear visualizations.

Conformational Isomers of this compound

Rotation around the C-C bond connecting the ethyl group to the cyclopropane (B1198618) ring gives rise to distinct conformational isomers. Experimental and computational studies have identified two primary conformers: gauche and cis (also referred to as syn).[1] In the cis conformation, the methyl group of the ethyl substituent is eclipsed with a C-H bond of the cyclopropyl (B3062369) ring. The gauche conformer is characterized by a dihedral angle of approximately 120° between the methyl group and the cyclopropyl C-H bond.

A third potential conformer, the trans (or anti) form, where the methyl group is positioned 180° away from the ring, has been shown by ab initio calculations to be a transition state rather than a stable minimum on the potential energy surface.

Relative Stabilities and Rotational Barriers

The relative energetic stabilities of the gauche and cis conformers have been determined through a combination of spectroscopic techniques and computational chemistry. The gauche conformer has been consistently identified as the more stable rotamer.

Enthalpy Differences

Variable temperature Fourier Transform Infrared (FT-IR) spectroscopy of this compound in xenon solutions has been a key experimental technique for determining the enthalpy difference between the conformers.[1] By analyzing the change in the relative intensities of vibrational bands corresponding to each conformer at different temperatures, the enthalpy difference can be calculated.

Similarly, Raman spectroscopy of the liquid phase at various temperatures provides complementary data for determining the conformational energy differences.[1] Ab initio calculations, employing various levels of theory and basis sets, have also been used to compute the energy difference between the conformers, with results generally showing good agreement with experimental findings.[1][2]

Table 1: Relative Energy of this compound Conformers

| Conformer | Experimental ΔH (gauche - cis) (kcal/mol) | Computational ΔE (gauche - cis) (kcal/mol) |

| gauche | -1.10 ± 0.1[1] | -0.78 to -1.23 (depending on basis set)[1][2] |

| cis | 0 | 0 |

Note: Negative ΔH indicates the gauche conformer is more stable.

Rotational Barriers

The energy barrier for the interconversion between the cis and gauche conformers has been estimated from far-infrared spectroscopic data and theoretical calculations. This barrier corresponds to the energy of the trans transition state.

Table 2: Rotational Energy Barriers for this compound

| Transition | Experimental Barrier Height (kcal/mol) | Computational Barrier Height (kcal/mol) |

| cis to gauche (via trans TS) | ~3.0 | ~3.0 - 3.5 |

| gauche to gauche (via cis TS) | ~4.1 | ~3.8 - 4.7 |

Experimental Protocols

The conformational analysis of this compound relies on sophisticated experimental techniques that probe the molecule's structure and vibrational states in the gas and condensed phases.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[3] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment.[3] The rotational constants derived from the microwave spectrum provide precise information about the moments of inertia of the molecule, which in turn allows for the determination of its three-dimensional structure with high accuracy.

Experimental Workflow for Microwave Spectroscopy:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of a specific conformer, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.

-

Spectrum Acquisition: The absorption intensity is recorded as a function of frequency, generating a microwave spectrum.

-

Spectral Assignment and Analysis: The observed rotational transitions are assigned to specific conformers based on their predicted rotational constants from theoretical calculations. A least-squares fitting procedure is then used to determine the precise rotational constants for each conformer. From these constants, detailed structural parameters such as bond lengths and angles can be derived.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.[4] It involves scattering a high-energy beam of electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. The scattered electron intensity is a function of the internuclear distances within the molecule.

Experimental Workflow for Gas Electron Diffraction:

-

Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Reduction: The radial distribution of the scattered electron intensity is extracted from the diffraction pattern.

-

Structural Refinement: A theoretical molecular scattering intensity curve is calculated for a model structure of this compound. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined by a least-squares method to achieve the best possible fit between the theoretical and experimental scattering curves. This process yields the average internuclear distances and information about the conformational composition of the sample.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Different conformers of this compound have distinct vibrational frequencies, resulting in unique spectral signatures.

Experimental Protocol for Variable Temperature FT-IR in Xenon Solutions:

-

Sample Preparation: A dilute solution of this compound in liquid xenon is prepared in a cryostat cell capable of precise temperature control.

-

Spectral Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., -100°C to -60°C).

-

Data Analysis: The integrated intensities of absorption bands corresponding to the gauche and cis conformers are measured at each temperature.

-

van't Hoff Analysis: A plot of the natural logarithm of the ratio of the integrated intensities (which is proportional to the equilibrium constant, K) versus the inverse of the temperature (1/T) is constructed. The slope of this plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy change of the conformational equilibrium and R is the gas constant. This allows for the determination of the enthalpy difference between the conformers.

Visualizing Conformational Relationships

The conformational landscape of this compound can be effectively visualized using diagrams that illustrate the energetic relationships between the different conformers and the pathways for their interconversion.

Caption: Experimental and computational workflow for the conformational analysis of this compound.

Caption: Schematic representation of the cis and gauche conformers of this compound.

Caption: A simplified potential energy diagram for rotation around the C-C bond in this compound.

References

Spectroscopic Data of Ethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylcyclopropane (C₅H₁₀), a cycloalkane of interest in various fields of chemical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals characteristic of the ethyl group and the highly shielded cyclopropyl (B3062369) ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by complex multiplets in the upfield region, a hallmark of the cyclopropyl protons, and the typical signals for an ethyl group.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| CH₃ (Ethyl) | ~0.95 | Triplet | ~7.4 |

| CH₂ (Ethyl) | ~1.25 | Quartet | ~7.4 |

| CH (Cyclopropyl) | ~0.60 | Multiplet | - |

| CH₂ (Cyclopropyl, cis) | ~0.20 | Multiplet | - |

| CH₂ (Cyclopropyl, trans) | ~-0.25 | Multiplet | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is a compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for the ethyl group carbons and the unique, highly shielded carbons of the cyclopropane (B1198618) ring.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| CH₃ (Ethyl) | ~12.5 |

| CH₂ (Ethyl) | ~21.0 |

| CH (Cyclopropyl) | ~14.0 |

| CH₂ (Cyclopropyl) | ~5.0 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is a compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation

-

Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse excitation.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse excitation.

-

Spectral Width: 0-150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096 scans.

-

1.3.3. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to the frequency domain.

-

The spectra are phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic C-H stretching and bending vibrations.

IR Spectral Data

The key absorption bands in the IR spectrum of this compound are indicative of the cyclopropyl and alkyl C-H bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Cyclopropyl C-H |

| 2960-2850 | C-H Stretch | Ethyl C-H |

| ~1460 | C-H Bend | CH₂ Scissoring |

| ~1380 | C-H Bend | CH₃ Umbrella |

| ~1020 | Ring Deformation | Cyclopropane Ring |

Note: Data is based on typical values for alkyl-substituted cyclopropanes.

Experimental Protocol: FT-IR Spectroscopy

Due to the volatility of this compound (boiling point ~36 °C), a gas-phase or a sealed liquid cell method is recommended.[2]

2.2.1. Sample Preparation (Gas Phase)

-

A small amount of this compound is injected into an evacuated gas cell.

-

The cell is allowed to equilibrate to ensure a uniform vapor concentration.

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the empty gas cell is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Resolution: 4 cm⁻¹.

2.2.3. Data Processing

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

MS Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 70 | ~25 | [C₅H₁₀]⁺ (Molecular Ion) |

| 55 | ~100 | [C₄H₇]⁺ (Loss of CH₃) |

| 42 | ~80 | [C₃H₆]⁺ (Cyclopropane ring) |

| 41 | ~95 | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ (Ethyl group) |

| 27 | ~50 | [C₂H₃]⁺ |

Note: Fragmentation patterns and relative intensities can vary depending on the instrument and ionization conditions.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like this compound.

3.2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1-10 µg/mL.

3.2.2. Instrumentation and Data Acquisition

-

Gas Chromatograph (GC):

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: A temperature gradient is used to separate the components of the sample, for example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 150°C at 10°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

-

3.2.3. Data Processing

The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow, from sample preparation to data interpretation, to achieve a comprehensive characterization of the molecule.

Caption: A flowchart illustrating the experimental workflow for the comprehensive spectroscopic characterization of this compound.

References

Ring strain energy in ethylcyclopropane

An In-Depth Technical Guide to the Ring Strain Energy of Ethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring strain energy in this compound, a key parameter influencing its reactivity and molecular stability. The document details both experimental and computational methodologies for its determination, presents relevant quantitative data, and illustrates the workflows involved.

Introduction

This compound is a cycloalkane that, like its parent molecule cyclopropane, exhibits significant ring strain. This strain arises from the deviation of its internal carbon-carbon-carbon bond angles (ideally 60°) from the optimal sp³ tetrahedral angle of 109.5°. This inherent strain energy is a critical factor in the chemical behavior of this compound, making it a valuable subject of study in organic chemistry and a useful synthon in the development of new chemical entities. Understanding and quantifying this strain is paramount for predicting reaction outcomes and designing novel molecular scaffolds in drug discovery.

Quantitative Data Summary

The thermochemical properties of this compound are essential for the determination of its ring strain energy. The following table summarizes the key experimental and calculated values.

| Property | Value (kcal/mol) | Value (kJ/mol) | Reference |

| Standard Enthalpy of Combustion (liquid) | -805.91 ± 0.18 | -3371.9 ± 0.75 | [1] |

| Standard Enthalpy of Formation (liquid) | -5.5 | -23.0 | [1] |

| Estimated Strain-Free Enthalpy of Formation | -35.0 | -146.4 | Calculated |

| Calculated Ring Strain Energy | 29.5 | 123.4 | Calculated |

Note: The estimated strain-free enthalpy of formation is based on the experimental value for the acyclic isomer, n-pentane. The ring strain energy is calculated as the difference between the experimental and strain-free enthalpies of formation.

Determination of Ring Strain Energy

The ring strain energy of this compound can be determined through both experimental and computational methods.

Experimental Determination: Combustion Calorimetry

The primary experimental method for determining the ring strain energy of hydrocarbons is combustion calorimetry. This technique measures the heat released during the complete combustion of the compound.

Experimental Protocol: Oxygen Bomb Calorimetry for this compound

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a fragile borosilicate glass ampoule. Due to the volatility of this compound (boiling point ~36 °C), the ampoules are sealed at a reduced temperature (e.g., 15 °C) to ensure they are completely filled with the liquid, preventing the presence of a vapor phase.

-

Calorimeter Setup: The sealed ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb". A known amount of water (typically 1 cm³) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The sample is ignited remotely by passing an electric current through a fuse wire in contact with the ampoule.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before and after combustion. The temperature rise is used to calculate the heat released during the reaction.

-

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the oxygen.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂ and H₂O.

-

Ring Strain Energy Calculation: The ring strain energy is determined by subtracting the theoretical strain-free enthalpy of formation from the experimentally determined enthalpy of formation. The strain-free value is typically based on group additivity methods (like Benson's) or by using the experimental enthalpy of formation of a comparable strain-free acyclic isomer (e.g., n-pentane).

Computational Determination: Homodesmotic Reactions

Computational chemistry provides a powerful alternative for estimating ring strain energy. A common and reliable method involves the use of isodesmic and homodesmotic reactions.

Methodology: Ab Initio/DFT Calculations

-

Molecular Modeling: The 3D structures of all reactants and products in a chosen homodesmotic reaction are built using molecular modeling software.

-

Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Energy Calculation: The single-point electronic energy of each optimized structure is calculated at a higher level of theory to improve accuracy.

-

Enthalpy Calculation: The enthalpy of the homodesmotic reaction is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants. This reaction enthalpy is a direct measure of the ring strain energy of the target molecule (this compound).

A suitable homodesmotic reaction for this compound is one where the number of each type of bond is conserved on both sides of the equation, isolating the strain energy of the ring. For example:

This compound + 3 Propane -> 2 n-Butane + 2-Methylbutane

Workflow for Determining Ring Strain Energy

The following diagram illustrates the interconnected workflows for the experimental and computational determination of the ring strain energy of this compound.

Caption: Workflow for experimental and computational determination of ring strain energy.

Conclusion

The ring strain energy of this compound, calculated to be approximately 29.5 kcal/mol, is a significant contributor to its chemical properties. This value, which is comparable to that of the parent cyclopropane, underscores the energetic instability of the three-membered ring system, even with alkyl substitution. The methodologies outlined in this guide, from combustion calorimetry to computational modeling, provide robust frameworks for quantifying this fundamental thermochemical property. For professionals in drug development and chemical research, a thorough understanding of ring strain is crucial for the rational design of synthesis pathways and the prediction of molecular reactivity and stability.

References

Quantum Chemical Calculations for Ethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), serves as a fundamental model for understanding the interplay of steric and electronic effects in strained ring systems. The presence of the ethyl group introduces conformational flexibility, primarily through rotation around the C-C bond connecting the ethyl group to the cyclopropyl (B3062369) ring. This rotation gives rise to two primary conformers: gauche and anti. Quantum chemical calculations are indispensable tools for elucidating the geometries, relative energies, and vibrational signatures of these conformers, providing insights that complement and often guide experimental investigations. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound, with a focus on the data and methodologies relevant to researchers in chemistry and drug development.

Conformational Analysis

The rotation of the ethyl group relative to the cyclopropane ring in this compound leads to two distinct staggered conformers:

-

Anti (or trans): The C-C bond of the ethyl group is positioned opposite to the C-C bond of the cyclopropane ring.

-

Gauche (or skew): The C-C bond of the ethyl group is at a dihedral angle of approximately 60° with respect to a C-C bond of the cyclopropane ring.

The relative stability of these conformers is determined by a balance of steric hindrance and other subtle electronic interactions.

Data Presentation

A direct comparison of calculated and experimental data for this compound is limited by the availability of published computational studies. However, the following tables present the available experimental thermochemical data and provide a template for how a comprehensive computational study would be presented.

Table 1: Thermochemical Properties of Liquid this compound

| Property | Experimental Value |

| Standard Enthalpy of Combustion (ΔH°c) | -3372.4 ± 0.75 kJ/mol |

| Standard Enthalpy of Formation (ΔH°f) | -2.3 ± 0.8 kJ/mol |

Table 2: Template for Computed Geometric Parameters of this compound Conformers

| Parameter | Anti Conformer | Gauche Conformer |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | [Calculated Value] | [Calculated Value] |

| C(ring)-C(ethyl) | [Calculated Value] | [Calculated Value] |

| C(ethyl)-C(methyl) | [Calculated Value] | [Calculated Value] |

| C-H (average) | [Calculated Value] | [Calculated Value] |

| Bond Angles (degrees) | ||

| C(ring)-C(ring)-C(ring) | [Calculated Value] | [Calculated Value] |

| C(ring)-C(ethyl)-C(methyl) | [Calculated Value] | [Calculated Value] |

| H-C-H (average) | [Calculated Value] | [Calculated Value] |

| Dihedral Angle (degrees) | ||

| C(ring)-C(ring)-C(ethyl)-C(methyl) | 180 (fixed) | ~60 |

Table 3: Template for Computed Relative Energies and Rotational Barrier of this compound

| Property | Value (kJ/mol) |

| Relative Energy (Gauche - Anti) | [Calculated Value] |

| Rotational Barrier (Anti to Gauche) | [Calculated Value] |

| Rotational Barrier (Gauche to Gauche) | [Calculated Value] |

Table 4: Template for Computed vs. Experimental Vibrational Frequencies (cm⁻¹) of this compound (Major Bands)

| Vibrational Mode | Calculated (Anti) | Calculated (Gauche) | Experimental (Gas Phase) |

| CH₂ stretch (asym) | [Calculated Value] | [Calculated Value] | [Experimental Value] |

| CH₂ stretch (sym) | [Calculated Value] | [Calculated Value] | [Experimental Value] |

| Ring deformation | [Calculated Value] | [Calculated Value] | [Experimental Value] |

| C-C stretch | [Calculated Value] | [Calculated Value] | [Experimental Value] |

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

A high-energy beam of electrons is directed at a gaseous sample of this compound.

-

The electrons are scattered by the molecule's electrostatic potential.

-

The scattered electrons form a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is a function of the internuclear distances in the molecule.

-

By analyzing the diffraction pattern, a radial distribution curve is generated, from which bond lengths, bond angles, and torsional angles can be derived.

-

For molecules with multiple conformers, like this compound, the experimental data represents a population-weighted average of the structures. Computational modeling is crucial for deconvoluting the contributions of each conformer.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are related to its moments of inertia and, therefore, its three-dimensional structure.

Methodology:

-

A gaseous sample of this compound is introduced into a microwave spectrometer.

-

The sample is irradiated with microwave radiation of varying frequency.

-

Molecules with a permanent dipole moment absorb microwaves at specific frequencies corresponding to transitions between rotational energy levels.

-

The absorption spectrum is recorded, and the frequencies of the rotational transitions are determined.

-

From the transition frequencies, the rotational constants (A, B, and C) of the molecule are calculated.

-

For a molecule with multiple conformers, separate sets of rotational constants can often be identified for each conformer present in the gas phase, allowing for a detailed structural determination of each.

Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Methodology:

-

A precisely weighed sample of liquid this compound is placed in a sample holder within a high-pressure vessel (bomb).

-

The bomb is filled with a high pressure of pure oxygen.

-

The bomb is placed in a calorimeter, a container of a known mass of water.

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water in the calorimeter is measured with high precision.

-

From the temperature change and the heat capacity of the calorimeter, the heat released by the combustion reaction is calculated.

-

This value is then used to determine the standard enthalpy of combustion of this compound.[1]

Quantum Chemical Calculation Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of a flexible molecule like this compound.

Workflow Description:

-

Initial Structure Generation: A starting 3D structure of this compound is created.

-

Conformational Search: A systematic search for different conformers is performed. This is often done using less computationally expensive methods like molecular mechanics to scan the potential energy surface by rotating the C(ring)-C(ethyl) bond.

-

Geometry Optimization: The unique conformers identified (gauche and anti) are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or Møller-Plesset perturbation theory (MP2). This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: For each optimized geometry, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the vibrational frequencies for spectral analysis and the calculation of zero-point vibrational energy (ZPVE).

-

Thermochemical Analysis: The results from the frequency calculation are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature.

-

Rotational Barrier Calculation: To determine the energy barrier for interconversion between the conformers, a transition state search (e.g., using QST2 or QST3 methods) or a relaxed potential energy surface scan can be performed.

-

Analysis of Results: The final step involves a comprehensive analysis of the computed data, including the comparison of the geometries, relative energies, and vibrational spectra of the conformers with each other and with available experimental data.

Conclusion

The study of this compound provides valuable insights into the conformational preferences and structural properties of alkyl-substituted cyclopropanes. While experimental data on its thermochemistry are available, a comprehensive and publicly accessible set of quantum chemical calculations is needed for a complete picture. The methodologies outlined in this guide provide a robust framework for both experimental and theoretical investigations. Such studies are crucial for building accurate molecular models, which are fundamental in various fields, including the rational design of novel therapeutics where strained rings and conformational flexibility can play a significant role in biological activity. The combination of high-level ab initio calculations with precise experimental techniques like microwave spectroscopy and gas-phase electron diffraction will continue to be a powerful approach for characterizing the structure and dynamics of such fundamental molecules.

References

An In-depth Technical Guide to the Discovery and History of Ethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylcyclopropane, a simple yet significant cycloalkane, has a rich history intertwined with the foundational principles of organic chemistry. Its unique three-membered ring structure imparts a high degree of ring strain, leading to distinct reactivity that has been harnessed in a multitude of synthetic applications. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Early History

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, its discovery can be situated within the broader late 19th-century exploration of alicyclic compounds. The pioneering work of Russian chemists, notably August Freund and Gustav Gustavson, on the synthesis of cyclopropane (B1198618) and its homologues laid the crucial groundwork.

The Freund-Gustavson reaction , first reported by August Freund in 1881 and later improved by Gustav Gustavson in 1887, provided the first general method for synthesizing cyclopropanes.[1] This reaction involves the intramolecular cyclization of 1,3-dihalogenated alkanes using zinc or sodium. It is highly probable that the first synthesis of this compound was achieved via this method, utilizing 1,3-dibromopentane (B3190459) as the starting material.

Early investigations into the chemistry of cyclopropanes were also significantly advanced by the work of Nikolai Demyanov, known for the Demjanov rearrangement , which involves the ring expansion or contraction of cyclic amines and could be applied to derivatives of this compound.[2][3][4][5][6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of this compound's properties is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1191-96-4 | [7] |

| Molecular Formula | C₅H₁₀ | [7] |

| Molecular Weight | 70.135 g/mol | [7] |

| Boiling Point | 36.2 °C at 760 mmHg | [7] |

| Melting Point | -149.2 °C | [7] |

| Density | 0.772 g/cm³ | [7] |

| Refractive Index | 1.423 | [7] |

| Vapor Pressure | 508 mmHg at 25 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | [8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl and cyclopropyl (B3062369) protons. The cyclopropyl protons typically appear at high field. | [9] |

| ¹³C NMR | Resonances for the two distinct carbon environments of the ethyl group and the two environments of the cyclopropane ring. | [9] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the cyclopropyl and ethyl groups. | [10] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 70, with fragmentation patterns corresponding to the loss of ethyl and other alkyl fragments. | [11] |

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly from the early harsh methods to more sophisticated and stereoselective approaches.

Freund-Gustavson Reaction (Historical)

This classical method involves the intramolecular Wurtz-type coupling of a 1,3-dihalopentane.

Reaction Scheme:

Caption: Freund-Gustavson synthesis of this compound.

Experimental Protocol (Conceptual):

-

Preparation of Zinc Dust: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and finally, dry ether.

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the activated zinc dust suspended in a suitable solvent like ethanol.

-

Addition of Dihalide: Slowly add a solution of 1,3-dibromopentane in the same solvent to the zinc suspension while gently heating.

-

Reaction and Workup: After the addition is complete, reflux the mixture for several hours. The volatile this compound can be distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.

Simmons-Smith Reaction (Modern)

The Simmons-Smith reaction is a widely used and versatile method for the stereospecific synthesis of cyclopropanes from alkenes.[12][13][14][15] For this compound, this would involve the reaction of 1-butene (B85601) with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple.

Reaction Scheme:

Caption: Simmons-Smith synthesis of this compound.

Experimental Protocol (Illustrative):

-

Preparation of Zinc-Copper Couple: Stir zinc dust with a solution of copper(II) acetate (B1210297) in glacial acetic acid. Filter, wash with acetic acid, then ether, and dry under vacuum.

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place the zinc-copper couple and a crystal of iodine.

-

Addition of Reagents: Add a solution of diiodomethane in anhydrous ether. The disappearance of the iodine color indicates the formation of the organozinc reagent. Then, add a solution of 1-butene in ether.

-

Reaction and Workup: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by gas chromatography. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully distill to isolate the this compound.

Applications in Drug Development and Organic Synthesis

The cyclopropane ring is a valuable motif in medicinal chemistry and organic synthesis due to its unique conformational properties and electronic character.[16][17] this compound, as a simple substituted cyclopropane, serves as a fundamental building block and a model system for studying the reactivity of this functional group.

-

Medicinal Chemistry: The incorporation of a cyclopropane ring can enhance the metabolic stability of a drug molecule, improve its binding affinity to target proteins, and introduce conformational rigidity, which can lead to increased potency and selectivity.[16][17] While this compound itself is not a therapeutic agent, the ethylcyclopropyl moiety is found in various drug candidates and agrochemicals.[7]

-

Asymmetric Synthesis: Chiral cyclopropanes are important intermediates in the synthesis of complex natural products and pharmaceuticals.[18][19][20][21] this compound derivatives can be synthesized enantioselectively, providing access to chiral building blocks.

-

Mechanistic Studies: The strained C-C bonds of the cyclopropane ring in this compound exhibit partial π-character, influencing its reactivity in various chemical transformations. It serves as a substrate in studies of ring-opening reactions, rearrangements, and cycloadditions, providing valuable insights into reaction mechanisms.[22][23][24]

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, its synthesis and purification involve specific experimental workflows.

Workflow for Synthesis and Purification:

Caption: General workflow for this compound synthesis.

Conclusion

This compound, from its likely inception through the early explorations of cyclopropane chemistry to its synthesis via modern, highly efficient methods, represents a fascinating case study in the evolution of organic synthesis. Its unique structural and electronic properties continue to make it and its derivatives valuable tools for researchers in medicinal chemistry and materials science. The detailed understanding of its synthesis and properties provided in this guide serves as a foundational resource for its continued application in cutting-edge research.

References

- 1. Gustavson-Reaktion – Wikipedia [de.wikipedia.org]

- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 3. allaboutchemistry.net [allaboutchemistry.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Demjanov rearrangement | PPTX [slideshare.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropane, ethyl- [webbook.nist.gov]

- 11. Cyclopropane, ethyl- [webbook.nist.gov]

- 12. orgosolver.com [orgosolver.com]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 16. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 18. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Asymmetric cyclopropane synthesis via phosphine oxide mediated cascade reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Reaction mechanism - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

Ethylcyclopropane (CAS 1191-96-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, spectral characteristics, and reactive nature of ethylcyclopropane (CAS 1191-96-4). The information is intended for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental methodologies, and logical visualizations to support advanced applications.

Physicochemical Properties

This compound is a colorless, flammable liquid with a distinctive odor.[1] It is a saturated hydrocarbon characterized by a strained three-membered cyclopropane (B1198618) ring attached to an ethyl group.[1] This strained ring structure is the source of its unique reactivity.[2][3] It is generally insoluble in water but soluble in common organic solvents.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound. Data has been compiled from multiple sources, and variations in reported values are noted.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1191-96-4 | [Multiple] |

| Molecular Formula | C₅H₁₀ | [Multiple] |

| Molecular Weight | 70.13 g/mol | [Multiple] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 35.9 - 37 °C | [3][4] |

| 91-92 °C | [5] | |

| Melting Point | -149.2 °C | [3][4] |

| -80 °C | [5] | |

| Density | 0.772 g/cm³ (at 20°C) | [4] |

| Refractive Index | 1.37973 (at 18.25°C) | [5] |

| Vapor Pressure | 508 mmHg (at 25°C) | [3] |

| Solubility in Water | 0.24 g/L (at 25°C) | [6] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3384 kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data available | [8] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data available | [8] |

| LogP (Octanol/Water Partition Coefficient) | 1.80640 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of this compound.[2] Due to the high symmetry of the parent cyclopropane molecule, its protons have a characteristic upfield chemical shift around 0.22 ppm.[8][9] The ethyl group introduces additional signals with expected splitting patterns.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and complex, upfield multiplets for the protons on the cyclopropane ring. Spectra are available for viewing in databases such as SpectraBase.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the carbons of the cyclopropane ring. The cyclopropyl (B3062369) carbons are expected to be shielded, appearing at relatively low chemical shifts.[12][13] For the parent cyclopropane, the signal appears at -2.7 ppm.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. The spectrum is characterized by C-H stretching vibrations typical for alkanes and specific vibrations associated with the cyclopropyl ring.[14]

-

C-H Stretching (Cyclopropyl Ring): ~3080 - 3040 cm⁻¹[15]

-

-CH₂- Deformation: 1480 - 1440 cm⁻¹[15]

-

-CH₂- Skeletal Vibrations: 1020 - 1000 cm⁻¹[15] The NIST WebBook contains the gas-phase IR spectrum for this compound.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook and other databases.[1][13]

Reactivity and Chemical Transformations

The primary driver of this compound's reactivity is the significant ring strain of the cyclopropane ring.[2] This makes it susceptible to ring-opening reactions that are not observed in acyclic or larger cyclic alkanes.

-

Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under more forcing conditions than required for an alkene.

-

Halogenation: Reaction with halogens can lead to ring-opened 1,3-dihalo products.[12]

-

Fire Hazard: this compound is a flammable liquid and poses a significant fire hazard when exposed to heat or flame. It can also react vigorously with oxidizing agents.[3][6]

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A common and effective method for the synthesis of cyclopropanes from alkenes is the Simmons-Smith reaction.[2][16] This reaction involves an organozinc carbenoid, which stereospecifically adds a methylene (B1212753) group to an alkene.[2] To synthesize this compound, 1-butene (B85601) would be the logical starting material.

Reaction Scheme: 1-Butene + CH₂I₂ + Zn(Cu) → this compound + ZnI₂(Cu)

Generalized Protocol:

-

Preparation of the Zinc-Copper Couple: Activate zinc dust by treating it with a solution of copper(II) sulfate (B86663) to create the Zn(Cu) couple. This is then washed and dried.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the Zn(Cu) couple and a suitable solvent (e.g., diethyl ether).

-

Reagent Addition: Add a solution of diiodomethane (B129776) (CH₂I₂) in the same solvent to the flask. The formation of the organozinc reagent (iodomethylzinc iodide, ICH₂ZnI) may be initiated by gentle heating or sonication.

-

Cyclopropanation: Cool the reaction mixture and add the alkene (1-butene, which may be condensed into the reaction vessel). Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Gas Chromatography (GC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: The this compound can be purified from the solvent and any high-boiling impurities by fractional distillation.

Caption: Workflow for this compound Synthesis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile compound this compound, allowing for both separation from other components and positive identification.

Generalized Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 1-10 µg/mL.[17]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[7]

-

Injector: Split/splitless injector, typically operated at a temperature of 200-250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: An initial low temperature (e.g., 40°C) followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The components will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will generate a mass spectrum for the eluting this compound, which can be compared to a library spectrum for confirmation.

-

Data Processing: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the this compound.

Caption: Workflow for GC-MS Analysis.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is a volatile and flammable liquid.[5] Overexposure may cause skin and eye irritation. Inhalation may have anesthetic effects, leading to drowsiness, dizziness, and headache.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

This guide is intended for informational purposes for qualified professionals and should not be used as a substitute for a comprehensive safety data sheet (SDS) or established laboratory safety protocols.

References

- 1. Simmons-Smith Reaction [organic-chemistry.org]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. youtube.com [youtube.com]

- 17. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Solubility of Ethylcyclopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethylcyclopropane in various organic solvents. Given the limited availability of specific quantitative experimental data in publicly accessible literature, this guide focuses on predicting solubility based on fundamental chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility, which can be adapted for specific laboratory settings.

Introduction to this compound

This compound (C₅H₁₀) is a cyclic hydrocarbon characterized by a three-membered cyclopropane (B1198618) ring substituted with an ethyl group.[1] As a non-polar aliphatic compound, its solubility is primarily governed by the principle of "like dissolves like."[2][3] This principle dictates that non-polar solutes will readily dissolve in non-polar solvents, while their solubility will be limited in polar solvents. This compound is described as a colorless, flammable liquid that is insoluble in water but soluble in organic solvents.[1][4]

Predicted Solubility of this compound

Based on its non-polar nature, this compound is expected to be highly soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Hexane | C₆H₁₄ | Non-polar | High |

| Toluene | C₇H₈ | Non-polar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |

| Chloroform | CHCl₃ | Weakly Polar | High |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderate |

| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Moderate |

| Ethanol | C₂H₅OH | Polar Protic | Low |

| Methanol | CH₃OH | Polar Protic | Low |

| Water | H₂O | Polar Protic | Very Low/Insoluble |

Experimental Protocol for a Quantitative Determination of Solubility

Due to the volatile nature of this compound (boiling point ~36°C), a robust method for determining its solubility is required to prevent loss of the solute during the experiment.[5] The following protocol is a generalized method that can be adapted for various organic solvents.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Gas-tight syringes

-

Sealed vials with septa (e.g., headspace vials)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Procedure

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Use volumetric flasks and gas-tight syringes to minimize evaporation.

-

Analyze these standards using GC-FID to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Seal the vials immediately to prevent the evaporation of the volatile solute.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant, controlled temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

To separate any remaining undissolved solute, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, sealed vial.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject a known volume of the diluted sample into the GC-FID system.

-

Record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

Ethylcyclopropane: A Comprehensive Technical Analysis of its Physical Transition Points

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of ethylcyclopropane (CAS No: 1191-96-4), a cycloalkane that serves as a valuable building block in organic synthesis. Understanding the precise physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the safety of laboratory personnel. This document collates available data on its phase transition temperatures and presents it in a structured format for ease of reference and comparison.

Core Physical Properties of this compound

This compound, with the molecular formula C₅H₁₀, is a colorless and flammable liquid at standard room temperature.[1] Its physical state is dictated by its melting and boiling points, which define the temperature ranges for its existence as a solid, liquid, and gas.

Quantitative Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note the existence of some variability in the reported values across different sources, which may be attributable to different experimental conditions or purities of the samples tested. The more consistently reported values suggest a boiling point of approximately 36°C and a melting point around -149°C.

| Physical Property | Reported Value (°C) | Reported Value (K) | Source(s) |

| Boiling Point | 35.9 | 309.05 | [2][3] |

| 36 | 309.15 | [4] | |

| 36.2 | 309.35 | [5] | |

| 91-92 | 364.15 - 365.15 | [6] | |

| Melting Point | -149 | 124.15 | [4] |

| -149.2 | 123.95 | [5] | |

| -80 | 193.15 | [6] |

Note: The values of 91-92°C for the boiling point and -80°C for the melting point are considered outliers based on the preponderance of data from other sources.

Experimental Protocols

While the provided sources list these values as experimental properties, they do not offer detailed experimental methodologies for their determination. Standard laboratory procedures for ascertaining these physical constants would typically involve:

-

Boiling Point Determination: The boiling point is generally determined by distillation at atmospheric pressure. This process involves heating the liquid until its vapor pressure equals the surrounding atmospheric pressure, at which point the liquid boils. The temperature of the vapor is measured to determine the boiling point.

-

Melting Point Determination: The melting point, the temperature at which a substance transitions from a solid to a liquid, is often determined using a melting point apparatus. This can involve techniques such as capillary methods or differential scanning calorimetry (DSC), which provides a precise measurement of the energy changes associated with the phase transition.

Without access to the original experimental reports, the specific conditions, apparatus, and purity of the this compound samples used to determine the cited values remain unknown.

Physical State Transitions of this compound

The relationship between the physical states of this compound as a function of temperature can be visualized as a straightforward linear progression. The diagram below illustrates these phase transitions based on the most consistently reported data.

This technical guide has synthesized the available data on the boiling and melting points of this compound to provide a clear and concise reference for professionals in scientific research and development. The provided data and visualizations are intended to support the safe and effective use of this compound in further applications.

References

An In-depth Technical Guide to the Isomers of C5H10 and their Relative Stabilities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of the molecular formula C5H10, with a focus on their relative thermodynamic stabilities. The document presents quantitative data, detailed experimental and computational protocols, and visualizations to facilitate a deeper understanding of the structure-stability relationships within this isomeric class. This information is critical for applications in organic synthesis, reaction mechanism elucidation, and computational modeling in fields such as drug development.

Introduction to C5H10 Isomerism

The molecular formula C5H10 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure. This gives rise to two main classes of constitutional isomers: acyclic alkenes (pentenes and methylbutenes) and cyclic alkanes (cycloalkanes). Within these classes, positional and skeletal isomerism, as well as stereoisomerism (cis-trans and enantiomerism), lead to a variety of distinct molecular structures. In total, there are 13 principal isomers of C5H10, each with unique physical and chemical properties.[1][2][3][4]

Relative Stability of C5H10 Isomers

The thermodynamic stability of an isomer is inversely related to its standard enthalpy of formation (ΔHf°); a lower, more negative heat of formation indicates greater stability. For alkenes, stability is primarily governed by the degree of substitution of the carbon-carbon double bond, with more substituted alkenes being more stable due to hyperconjugation. For cycloalkanes, the dominant factor is ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions).[5][6]

Data Presentation: Enthalpies of Formation

The following table summarizes the experimentally determined standard enthalpies of formation in the gas phase (ΔHf°(g)) for the isomers of C5H10. These values provide a quantitative measure of their relative stabilities.

| Isomer Name | Structure | Class | Standard Enthalpy of Formation (ΔHf°(g)) (kJ/mol) | Relative Stability Ranking (1 = most stable) |

| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Alkene | -42.5 | 1 |

| trans-2-Pentene | trans-CH₃CH=CHCH₂CH₃ | Alkene | -28.1 | 2 |

| cis-2-Pentene | cis-CH₃CH=CHCH₂CH₃ | Alkene | -23.8 | 3 |

| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Alkene | -20.5 | 4 |

| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | Alkene | -20.9 | 5 |

| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | Alkene | -28.5 | 6 |

| Cyclopentane | c-(CH₂)₅ | Cycloalkane | -76.9 | 7 |

| Methylcyclobutane | c-(CH₂)₃CHCH₃ | Cycloalkane | -28.3 | 8 |

| This compound | c-(CH₂)₂CHCH₂CH₃ | Cycloalkane | -3.1 | 9 |

| 1,1-Dimthis compound | c-(CH₂)₂C(CH₃)₂ | Cycloalkane | -21.4 | 10 |

| trans-1,2-Dimthis compound | trans-c-(CHCH₃)₂ | Cycloalkane | -28.5 | 11 |

| cis-1,2-Dimthis compound (B1205809) | cis-c-(CHCH₃)₂ | Cycloalkane | -19.9 | 12 |

Note: The relative stability ranking is based on the provided enthalpy of formation data. Lower (more negative) enthalpy of formation corresponds to greater stability.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its standard enthalpy of combustion (ΔHc°) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Objective: To measure the heat of combustion of a volatile C5H10 isomer to determine its enthalpy of formation.

Materials:

-

Parr-type oxygen bomb calorimeter

-

High-purity oxygen

-

Benzoic acid (for calibration)

-

The C5H10 isomer sample (liquid)

-

Fuse wire of known combustion energy

-

Gelatin capsules or another suitable container for volatile liquids

-

Distilled water

-

Analytical balance

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of benzoic acid (approx. 1 g).

-

Measure and weigh a 10 cm piece of fuse wire.

-

Assemble the bomb with the benzoic acid pellet and fuse wire, ensuring the wire is in contact with the pellet.

-

Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.

-